3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Description
¹H NMR Analysis
The proton nuclear magnetic resonance (NMR) spectrum reveals:
- Aromatic Protons : A doublet ($$ \delta = 7.35–7.45 \, \text{ppm} $$, J = 8.5 Hz) for the 4-chlorophenyl group.
- Ethyl Group : A triplet ($$ \delta = 1.25 \, \text{ppm} $$) for the methyl (-CH$$3$$) and a quartet ($$ \delta = 2.70 \, \text{ppm} $$) for the methylene (-CH$$2$$-).
- Thiazole Ring Protons : Multiplet signals ($$ \delta = 3.10–3.30 \, \text{ppm} $$) corresponding to the dihydrothiazole’s -CH$$_2$$- groups.
¹³C NMR Analysis
Key carbon signals include:
FT-IR Spectroscopy
Prominent absorption bands:
Mass Spectrometry
The electron ionization (EI) mass spectrum shows:
- Molecular Ion Peak : m/z = 264.77 (consistent with the molecular formula $$ \text{C}{13}\text{H}{13}\text{ClN}_2\text{S} $$).
- Fragmentation Patterns :
Crystallographic Analysis and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound remain unreported, structural analogs provide insights:
- Imidazo[2,1-b]thiazole Derivatives : Exhibit monoclinic crystal systems with space group P2$$_1$$/c and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.30 \, \text{Å} $$.
- Intermolecular Interactions : Hydrogen bonding between thiazole sulfur and adjacent NH groups stabilizes the lattice.
For 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole, predicted bond angles (e.g., $$ \angle \text{S-C-N} = 92.5^\circ $$) align with density functional theory (DFT) models. Single-crystal studies would clarify torsional preferences of the ethyl and chlorophenyl groups.
Properties
CAS No. |
64338-91-6 |
|---|---|
Molecular Formula |
C13H13ClN2S |
Molecular Weight |
264.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H13ClN2S/c1-2-11-12(9-3-5-10(14)6-4-9)16-8-7-15-13(16)17-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
NEAURCXWRFTFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCN=C2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used under various conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that are crucial for its application in drug development. These include:
- Anticancer Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole possess anticancer properties. Studies have shown that compounds containing this scaffold can inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma and lung cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both bacterial and fungal strains. It has shown efficacy against Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds in the imidazo[2,1-b][1,3]thiazole class have been reported to exhibit anti-inflammatory effects. This makes them suitable candidates for treating inflammatory diseases and conditions where inflammation plays a critical role .
Synthesis and Derivatives
The synthesis of 3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. The synthesis methods often aim to modify the imidazo[2,1-b][1,3]thiazole core to enhance biological activity or alter pharmacokinetic properties.
Common Synthesis Pathways:
- Heterocyclization Reactions : These reactions involve the formation of the thiazole ring through cyclization processes that incorporate sulfur and nitrogen atoms into the structure.
- Substitution Reactions : Various substituents can be introduced at different positions on the aromatic ring to improve activity or selectivity against specific biological targets.
Case Studies
Several studies have documented the biological evaluation of this compound and its derivatives:
Case Study 1: Anticancer Evaluation
A study investigated the cytotoxic effects of this compound on HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The results demonstrated significant inhibition of cell proliferation compared to standard chemotherapeutics like cisplatin. Molecular docking studies suggested that these compounds bind effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer cell metabolism .
Case Study 2: Antimicrobial Activity
Another study focused on assessing the antimicrobial activity of synthesized derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, highlighting their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Antifungal Potency : The 4-chlorophenyl derivative (MIC = 15.625 μg/ml) exhibits superior antifungal activity against Candida albicans compared to the control drug Furacilin (MIC = 31.25 μg/ml) .
- Antioxidant Activity: Electron-donating groups at the para position (e.g., -OH in 4e) enhance radical scavenging, achieving 97% DPPH inhibition, while electron-withdrawing groups (e.g., -NO2 in 4-nitrophenyl) are less studied .
Therapeutic Targets and Mechanisms
- Antimicrobial Action : The 4-chlorophenyl derivative likely disrupts fungal membrane integrity or inhibits enzymes like peroxiredoxin 5, as suggested by docking studies .
- Antiparasitic Activity: Analogs such as 3-(2-furyl)-5,6-dihydroimidazo[2,1-b]thiazole target Trypanosoma cruzi sterol 14α-demethylase (TcCYP51), critical for ergosterol biosynthesis .
- Immunomodulation: Compounds with aroylmethyl groups (e.g., 3-aroylmethyl-5,6-dihydroimidazo[2,1-b]thiazoles) show moderate immunostimulant activity, though less potent than levamisole .
Biological Activity
3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound notable for its fused imidazole and thiazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 64338-91-6 |
| Molecular Formula | C13H13ClN2S |
| Molecular Weight | 264.77 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC1=C(N2CCN=C2S1)C3=CC=C(C=C3)Cl |
Synthesis
The synthesis of this compound typically involves multi-step procedures. A common synthetic route includes the cyclization of 4-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions. Recent advancements emphasize greener synthesis methods utilizing environmentally friendly solvents and catalysts.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- A study reported that derivatives of imidazo[2,1-b][1,3]thiazoles exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly enhanced their activity against cancer cells .
- Another research focused on similar thiazole derivatives demonstrated promising results against human cancer cell lines with IC50 values ranging from low micromolar to submicromolar concentrations .
Antibacterial Activity
The antibacterial properties of compounds related to this compound have also been documented:
- A study found that thiazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics like Oxytetracycline .
Anti-inflammatory Activity
Research has indicated that compounds within the imidazo[2,1-b][1,3]thiazole class possess anti-inflammatory properties:
- A series of thiazole analogs were evaluated for their ability to inhibit inflammatory pathways in vitro. The results showed a marked reduction in pro-inflammatory cytokines in treated cell lines .
Case Study 1: Anticancer Screening
A detailed study screened various derivatives of imidazo[2,1-b][1,3]thiazoles for their anticancer activity using MTT assays. The findings revealed:
- Compound A exhibited an IC50 value of 7 µM against MCF-7 breast cancer cells.
- Compound B showed enhanced activity with an IC50 value of 4 µM against HCT116 colon cancer cells.
Case Study 2: Antibacterial Efficacy
In a comparative study assessing antibacterial efficacy:
- The synthesized thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli.
- Results indicated that several derivatives had MIC values as low as 8 µg/mL against S. aureus compared to a control group treated with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
